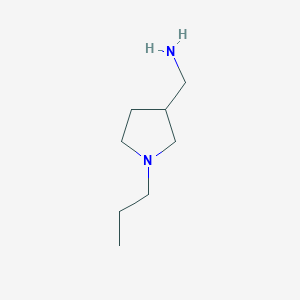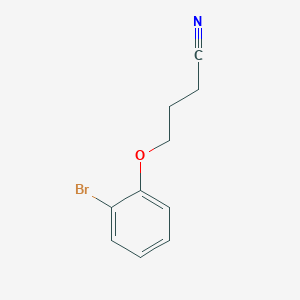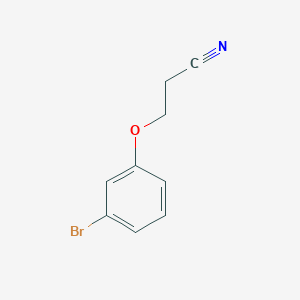
1-(Azepan-1-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-yl)propan-2-one (also known as 1-azepanone or 1-azepan-2-one) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point, and is classified as an ether. It has a wide range of uses and can be used as a solvent, a catalyst, and a reagent in various laboratory experiments. In addition, 1-azepanone is also used in the synthesis of various organic compounds.
科学的研究の応用
Antioxidant Activity
1-(Azepan-1-yl)propan-2-one derivatives have shown potential in antioxidant activities. Kumar, Kumar, and Naik (2009) synthesized a series of these derivatives, which were evaluated for their antioxidant capabilities using assays such as the inhibition of lipid peroxidation by β-carotene and linoleic acid and the inhibition of human low-density lipoprotein (LDL) oxidation. Some compounds, notably compound 2d, exhibited significant antioxidant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Crystal Structure
Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, providing insight into the molecular conformation and interactions. The azepan-2-one ring in this compound was found to adopt a chair conformation, contributing to the understanding of molecular structures and potential reactivity (P. Pradeep et al., 2014).
Non-linear Optical Properties
Ulaş (2020) investigated the electronic and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl) phenol. This study used density functional theory (DFT) and revealed important insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are critical in material science and photonics (Y. Ulaş, 2020).
Thermochemical Insights
Freitas et al. (2014) provided thermochemical insights on the conformational energetics of azepan and azepan-1-ylacetonitrile. Their study combined computational and experimental approaches to understand the energetic analysis and gas-phase standard enthalpy of formation of these compounds, which is valuable in theoretical chemistry and molecular modeling (Vera L. S. Freitas et al., 2014).
Safety and Hazards
The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
作用機序
Target of Action
A structurally similar compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, has been reported to target 3-hydroxyacyl-coa dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Mode of Action
It’s hypothesized that the compound may interact with its targets and induce changes in a manner similar to other azepan derivatives .
Biochemical Pathways
Based on the target of the structurally similar compound mentioned above, it may be involved in the pathway of mitochondrial trna maturation .
Result of Action
Given its potential target, it may influence mitochondrial function and energy metabolism .
生化学分析
Biochemical Properties
1-(Azepan-1-yl)propan-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing its distribution and activity within the body.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling cascades that affect gene expression and cellular metabolism . Furthermore, this compound can impact cellular energy production by interacting with mitochondrial enzymes, thereby influencing ATP synthesis and overall cellular energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to enzyme active sites, where it can act as either an inhibitor or an activator. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of enzyme activity, depending on the specific enzyme and context . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include the oxidation and subsequent conjugation of the compound, leading to the formation of water-soluble metabolites that can be excreted from the body. The compound’s interactions with metabolic enzymes can also influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its binding to plasma proteins can influence its distribution in the bloodstream, while transporters in cell membranes can regulate its uptake and efflux from cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be directed to particular cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable the compound to interact with specific biomolecules and exert its effects on cellular processes.
特性
IUPAC Name |
1-(azepan-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMULOULXASJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
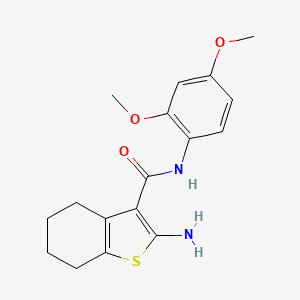
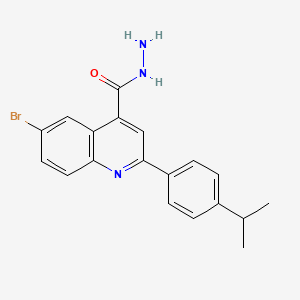
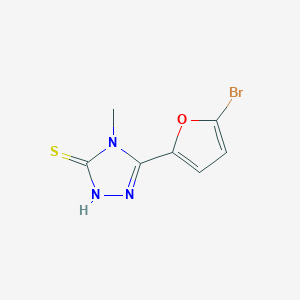
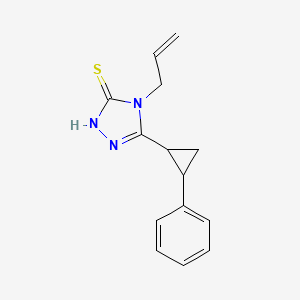
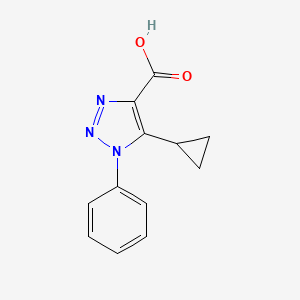
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
